molecular formula C14H11Cl2N3 B1288060 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-43-9

7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B1288060
M. Wt: 292.2 g/mol
InChI Key: DGIZSUGHDHQEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine" belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic organic compounds. This class of compounds has been extensively studied due to their diverse pharmacological activities, including anti-inflammatory, antitumor, anxiolytic, and potential antianxiety properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by various functionalization reactions. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by preparing a 7-hydroxypyrazolo[1,5-a]pyrimidine intermediate, which was then chlorinated and reacted with different nucleophiles to yield various derivatives . Similarly, the synthesis of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines was performed by reacting ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates with dimethylformamide dimethylacetal .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring system. The presence of substituents on this core structure, such as chloro, methyl, or phenyl groups, can significantly influence the compound's electronic distribution and, consequently, its reactivity and biological activity .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including nucleophilic substitution, alkylation, and amidation, to yield a wide range of derivatives with different substituents at various positions on the core structure. These reactions are often regioselective and can be tuned to achieve the desired substitution pattern .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the core structure. For example, the introduction of chloro and methyl groups can affect the lipophilicity and electronic properties of the compound, which in turn can impact its pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Overview of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold is a crucial heterocycle in drug discovery, known for its broad range of medicinal properties including anticancer, CNS agents, anti-infective, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. This scaffold's structure-activity relationship (SAR) studies have been a significant focus, leading to the development of numerous drug candidates targeting various diseases. The synthetic strategies and biological properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, indicating a potential for further exploitation in drug development (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity of 3(5)-aminopyrazoles reactions with 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines, are critical for their chemical properties and biological activity. Understanding the regio-orientation is essential for synthesizing targeted molecules with desired biological activities. This area has been subject to extensive research to clarify the nucleophilicity of the aminopyrazoles and the resulting structural orientation, which plays a vital role in the scaffold's application in medicinal chemistry (Mohamed & Mahmoud, 2019).

Pyrazolo[1,5-a]pyrimidines in Optoelectronics

Research on pyrazolo[1,5-a]pyrimidines and related compounds has extended beyond medicinal applications to include optoelectronics. These compounds have been explored for their potential in creating novel optoelectronic materials, demonstrating their versatility in applications such as organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of pyrazolo[1,5-a]pyrimidine fragments into π-extended conjugated systems has shown significant value for developing new materials with desired luminescent and electroluminescent properties (Lipunova et al., 2018).

Catalytic Applications and Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold has also been studied for its application in catalysis and synthesis, particularly in the development of hybrid catalysts for synthesizing various heterocyclic compounds. These studies highlight the scaffold's importance in facilitating diverse chemical reactions, including multi-component reactions (MCRs), which are crucial for developing complex molecules efficiently and eco-friendly. This research underscores the scaffold's utility in not only medicinal chemistry but also in broader synthetic applications (Parmar et al., 2023).

Optical Sensors and Biological Significance

Beyond its structural and synthetic utility, pyrazolo[1,5-a]pyrimidine derivatives have been identified as excellent candidates for developing optical sensors due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for sensing applications, further expanding the scope of their scientific research applications. The development of pyrazolo[1,5-a]pyrimidine-based optical sensors is a testament to the scaffold's versatility and potential in various scientific and technological fields (Jindal & Kaur, 2021).

Safety And Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidines can also vary depending on their specific structures. Some compounds may show low toxicity against certain cell lines .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines likely involve the design and development of novel active pyrimidine scaffolds with more activity and less harm . This includes the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrimidine scaffold .

properties

IUPAC Name

7-chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3/c1-8-9(2)17-13-7-12(18-19(13)14(8)16)10-4-3-5-11(15)6-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIZSUGHDHQEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169447
Record name 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine

CAS RN

889939-43-9
Record name 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.